3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate
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Overview
Description
3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a fluorophenyl carbamate moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via alkylation reactions.
Formation of the Amido Group: The amido group is formed by reacting the pyrazole derivative with an appropriate amine.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Formation of the Carbamate Moiety: The final step involves the reaction of the cyclohexyl amine derivative with 4-fluorophenyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the carbamate moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the methoxy and methyl groups.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-phenylcarbamate: Similar structure but lacks the fluorine atom.
3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-chlorophenyl)carbamate: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate imparts unique electronic properties that can influence its reactivity and biological activity. The fluorine atom can enhance binding affinity to certain molecular targets and improve the compound’s stability.
Properties
IUPAC Name |
[3-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4/c1-24-11-16(18(23-24)27-2)17(25)21-14-4-3-5-15(10-14)28-19(26)22-13-8-6-12(20)7-9-13/h6-9,11,14-15H,3-5,10H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLVYKDBQDXMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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